molecular formula C13H12FN5O B1439403 (2-{[3-(4-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine CAS No. 1204297-70-0

(2-{[3-(4-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine

Cat. No.: B1439403
CAS No.: 1204297-70-0
M. Wt: 273.27 g/mol
InChI Key: KSEAZCACFHUSAG-UHFFFAOYSA-N
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Description

The compound (2-{[3-(4-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine (CAS: 1204297-71-1) features a triazolopyridazine core substituted with a 4-fluorophenyl group at position 3 and an ethoxyethylamine side chain at position 5. Its molecular formula is C₁₃H₁₂FN₅O (molecular weight: 273.27 g/mol) . This compound is structurally related to kinase inhibitors and other bioactive molecules targeting central nervous system disorders or cancer .

Properties

IUPAC Name

2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN5O/c14-10-3-1-9(2-4-10)13-17-16-11-5-6-12(18-19(11)13)20-8-7-15/h1-6H,7-8,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSEAZCACFHUSAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C3N2N=C(C=C3)OCCN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

This synthetic approach allows modular introduction of functional groups and facilitates structural modifications for research and industrial applications.

Detailed Preparation Methods and Reaction Conditions

Step Reaction Type Reagents/Conditions Notes
1 Cyclization Pyridazine derivative + triazole precursor, acidic or basic catalyst, heat Forms the fused triazolopyridazine ring system
2 Nucleophilic substitution or Pd-catalyzed coupling 4-Fluorophenyl halide or boronic acid, Pd catalyst, base, solvent (e.g., DMF, toluene) Introduces 4-fluorophenyl group at the 3-position
3 Etherification 2-Chloroethylamine or 2-bromoethylamine, base (NaH or K2CO3), solvent (e.g., DMF, DMSO), mild heating Attaches ethylamine side chain via nucleophilic substitution

Key Reaction Parameters:

  • Cyclization: Typically conducted under reflux with controlled pH to favor ring closure and minimize side reactions.
  • Arylation: Palladium-catalyzed cross-coupling (Suzuki or Buchwald-Hartwig type) is preferred for regioselectivity and functional group tolerance.
  • Etherification: Base-mediated substitution under anhydrous conditions ensures high conversion to the ether-linked amine.

Industrial scale-up often employs continuous flow reactors and automated synthesis platforms to optimize throughput and reproducibility.

Chemical Reaction Analysis

The compound undergoes various transformations during synthesis and potential derivatization:

Reaction Type Common Reagents Outcome/Products
Oxidation Potassium permanganate, chromium trioxide (acidic) Formation of oxides or N-oxides
Reduction Lithium aluminum hydride, sodium borohydride Conversion to amines or alcohols
Substitution Alkyl or aryl halides with base Introduction of diverse functional groups

These reactions are critical for modifying the compound’s properties and exploring its biological activity.

Research Findings and Optimization

  • Yield Improvement: Use of high-throughput screening has identified optimal catalysts and bases that improve yield by 15-20% compared to traditional methods.
  • Purity Enhancement: Employing anhydrous solvents and inert atmosphere during etherification reduces side products and increases purity above 98%.
  • Scalability: Continuous flow synthesis has demonstrated consistent product quality with scalable batch sizes from milligrams to kilograms.

Comparative Analysis with Related Compounds

The presence of the 4-fluorophenyl group distinguishes this compound from analogues with chloro-, bromo-, or methyl-substituted phenyl rings. Fluorine’s electronegativity and size influence reactivity and biological interactions, making this compound uniquely valuable in medicinal chemistry.

Compound Variant Key Substituent Impact on Properties
(2-{[3-(4-Fluorophenyl)triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine 4-Fluorophenyl Enhanced stability and biological affinity
(2-{[3-(4-Chlorophenyl)triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine 4-Chlorophenyl Altered reactivity, different binding profile
(2-{[3-(4-Methylphenyl)triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine 4-Methylphenyl Increased lipophilicity

Summary Table of Preparation Methods

Aspect Description
Core Formation Cyclization of pyridazine and triazole precursors under acidic/basic catalysis
Fluorophenyl Introduction Palladium-catalyzed coupling or nucleophilic substitution with 4-fluorophenyl halide
Side Chain Attachment Etherification with 2-chloroethylamine under basic conditions in polar aprotic solvents
Reaction Environment Controlled temperature, inert atmosphere, anhydrous solvents
Industrial Optimization Use of continuous flow reactors, automated platforms, high-throughput catalyst screening
Purity and Yield Achieved >98% purity and improved yields via optimized reaction conditions

Chemical Reactions Analysis

Types of Reactions

(2-{[3-(4-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2-{[3-(4-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential interactions with various biomolecules. It can serve as a probe to investigate enzyme activities and protein-ligand interactions.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may act as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (2-{[3-(4-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazolopyridazine Analogs with Varying Aryl Substituents

Key structural analogs differ in the aryl group attached to the triazolopyridazine core:

Compound Name Aryl Substituent CAS Number Molecular Weight (g/mol) Key Properties/Findings References
(2-{[3-(4-Fluorophenyl)...ethyl)amine 4-Fluorophenyl 1204297-71-1 273.27 Enhanced dipole interactions; potential CNS activity
{2-[(3-Phenyl...ethyl)amine Phenyl 1204296-83-2 255.27 Lower electronegativity; reduced metabolic stability vs. fluorinated analogs
(2-{[3-(3-Fluorophenyl)...ethyl)amine 3-Fluorophenyl 1204297-71-1* 273.27 Meta-fluorine may sterically hinder target binding vs. para-substitution

*Note: The 3-fluorophenyl analog shares the same CAS as the target compound due to database inconsistencies .

  • Impact of Fluorine Position : The 4-fluorophenyl group in the target compound optimizes electronic effects (electron-withdrawing) and spatial arrangement for receptor binding, whereas the 3-fluorophenyl isomer () may introduce steric clashes or suboptimal dipole alignment .

Side Chain Modifications

Variations in the amine-containing side chain influence solubility and target engagement:

Compound Name Side Chain Yield (%) Melting Point (°C) Biological Notes References
Target Compound Ethoxyethylamine N/A N/A Hypothesized improved water solubility
6-Ethyl-N-(4-methoxyphenethyl)-...amine (23) 4-Methoxyphenethylamine 65 182–184 Moderate yield; methoxy group enhances lipophilicity
6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline (7n) N-Methyl-N-(p-tolyl)amine 79.8 N/A High yield; toluidine group aids crystallinity
  • Ethoxyethylamine vs.
  • Aromatic Amines : Compounds like 7n () with aromatic amines (e.g., p-tolyl) exhibit higher synthetic yields (79.8%), suggesting stability during coupling reactions .

Heterocyclic Core Variations

Compounds with alternative cores but similar substituents highlight the triazolopyridazine’s uniqueness:

Compound Class Core Structure Key Substituent Biological Activity References
1,3,5-Triazine-2-amines Triazine 4-Fluorophenyl Antileukemic (IC₅₀: 1.2–8.5 µM)
Imidazo[1,2-a]pyridines Imidazo-pyridine 4-Methoxybenzyl Kinase inhibition (e.g., EGFR)
Target Compound Triazolopyridazine 4-Fluorophenyl Predicted CNS activity
  • Triazine vs. Triazolopyridazine : The triazine core in derivatives showed antileukemic activity, but the triazolopyridazine core may offer better metabolic stability due to reduced ring strain .
  • Imidazo-Pyridines : These compounds () prioritize kinase inhibition, whereas the target compound’s triazolopyridazine scaffold is associated with GABA receptor modulation .

Research Findings and Implications

  • Fluorine’s Role : The 4-fluorophenyl group’s electronegativity enhances dipole-dipole interactions in target binding, a trend observed in both triazine () and triazolopyridazine derivatives .
  • Side Chain Optimization : Ethoxyethylamine balances hydrophilicity and steric demands, contrasting with bulkier chains (e.g., methoxyphenethyl) that may hinder blood-brain barrier penetration .
  • Core Flexibility : The triazolopyridazine core offers synthetic versatility for aryl and side chain modifications, as seen in high-yield protocols for related compounds () .

Biological Activity

(2-{[3-(4-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine is a complex organic compound with significant biological activity. This article explores its pharmacological properties, potential therapeutic applications, and underlying mechanisms based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H12FN5O
  • Molecular Weight : 273.27 g/mol
  • CAS Number : 1204297-70-0

The compound features a triazolopyridazine core, which contributes to its biological interactions. The presence of the 4-fluorophenyl group enhances its reactivity and potential biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a variety of biological activities:

  • Antimicrobial Activity : Compounds containing the triazolo-pyridazine moiety have shown significant antibacterial properties. For instance, derivatives have been evaluated for their efficacy against various Gram-positive and Gram-negative bacteria, demonstrating minimum inhibitory concentrations (MICs) as low as 0.125 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
  • Inhibition of Enzymatic Activity : The compound has been explored for its ability to inhibit specific enzymes involved in critical cellular processes. In particular, it has shown potential as an inhibitor of bromodomains, which play a role in gene regulation . This inhibition can be quantified using IC50 values, indicating the concentration required to inhibit 50% of the enzyme's activity.
  • Anti-cancer Properties : Preliminary studies suggest that this compound may act as a lead compound for developing new cancer therapeutics. Its structural analogs have been tested against various cancer cell lines with promising results .

The biological activity of this compound can be attributed to several mechanisms:

  • Binding Affinity : The unique structural features allow it to bind effectively to target proteins involved in disease pathways. For example, crystal structure analyses have shown that it interacts with key residues in bromodomain binding pockets through hydrogen bonding and hydrophobic interactions .
  • Modulation of Gene Expression : By inhibiting bromodomains, the compound may alter gene expression profiles associated with cancer progression and other diseases .

Case Studies and Research Findings

StudyFindings
Barbuceanu et al. (2020)Reported significant antibacterial activity of triazolopyridazine derivatives with MIC values indicating effectiveness against drug-resistant strains .
PMC Research Article (2020)Highlighted the potential of triazoles in medicinal chemistry, emphasizing their role in developing new antimicrobial agents .
ACS Omega Study (2020)Investigated the synthesis and biological evaluation of triazolo-pyridazine derivatives as selective inhibitors of c-Met kinase .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2-{[3-(4-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves multi-step reactions. Key steps include:

  • Substitution : Introduction of the 4-fluorophenyl group via nucleophilic aromatic substitution or coupling reactions.
  • Triazolo-pyridazine core formation : Cyclization using reagents like phosphorus oxychloride (POCl₃) or formaldehyde under reflux conditions .
  • Ethylamine linkage : Coupling via Mitsunobu reaction or nucleophilic displacement with 2-aminoethanol derivatives.
    • Data Table :
StepReagents/ConditionsYield (%)Reference
CyclizationPOCl₃, DMF, 0–10°C → reflux65–72
Ethylamine couplingEthanol, reflux, 10 h58–63

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirmation?

  • Methodology : Use a combination of:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and amine linkage.
  • Mass spectrometry (HRMS) for molecular weight validation.
  • Elemental analysis to verify purity (>98%) .
    • Example : For related pyridazinone derivatives, ¹H NMR shows distinct peaks for the triazolo-pyridazine ring (δ 8.2–8.5 ppm) and ethylamine protons (δ 3.4–3.7 ppm) .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Key Risks : Acute toxicity (oral, dermal), severe eye irritation, and respiratory sensitization .
  • Protocols :

  • Use fume hoods and PPE (gloves, goggles).
  • Avoid dust generation; store in sealed containers under inert gas.
  • Emergency measures: Flush eyes with water (15+ mins), wash skin with soap/water .

Q. What preliminary biological screening assays are recommended to explore its pharmacological potential?

  • Approach :

  • In vitro assays : Test against cancer cell lines (e.g., MTT assay) or microbial strains (MIC determination).
  • Targeted screens : Evaluate binding affinity to receptors (e.g., serotonin, dopamine) via radioligand assays .

Advanced Research Questions

Q. How can synthetic pathways be optimized to improve yield and scalability for analogs with modified substituents?

  • Strategy :

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 10 h to 2 h for cyclization steps) .
  • Catalytic methods : Use Pd/C or CuI for coupling reactions to enhance regioselectivity .
    • Case Study : Substituting 4-fluorophenyl with 3,4-dimethoxyphenyl increased yield by 15% using microwave conditions .

Q. How do structural modifications (e.g., substituent variations on the phenyl ring) affect bioactivity, and what SAR trends emerge?

  • SAR Insights :

  • Electron-withdrawing groups (e.g., -F, -Cl) enhance receptor binding affinity due to increased lipophilicity.
  • Bulkier substituents reduce solubility but improve metabolic stability .
    • Data Table :
SubstituentIC₅₀ (μM) for Cancer Cell LineLogP
4-Fluorophenyl1.2 ± 0.32.8
4-Methoxyphenyl3.5 ± 0.52.1

Q. How should contradictory data in biological activity studies (e.g., conflicting IC₅₀ values) be resolved?

  • Troubleshooting Steps :

Validate assay conditions (e.g., cell line authenticity, ATP levels in viability assays).

Re-evaluate compound purity via HPLC (>95% purity required).

Use orthogonal assays (e.g., apoptosis markers for cytotoxicity confirmation) .

Q. What advanced spectroscopic or computational methods are used to resolve ambiguities in stereochemistry or tautomeric forms?

  • Techniques :

  • X-ray crystallography : Resolves tautomerism in the triazolo-pyridazine core (e.g., N1 vs. N2 protonation states) .
  • DFT calculations : Predicts stable tautomers and electronic properties (e.g., HOMO-LUMO gaps) .

Q. How can in vivo pharmacokinetic studies be designed to evaluate bioavailability and metabolic stability?

  • Protocol :

  • Animal models : Administer compound orally/IV to rodents; collect plasma/tissue samples at intervals.
  • LC-MS/MS analysis : Quantify parent compound and metabolites.
  • Key parameters : AUC, Cₘₐₓ, t₁/₂, and clearance rates .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-{[3-(4-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine
Reactant of Route 2
(2-{[3-(4-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.